Benzenamine, 2-nitro-N-(3-phenyl-2-propenylidene)-
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Overview
Description
Benzenamine, 2-nitro-N-(3-phenyl-2-propenylidene)-: is an organic compound with the molecular formula C15H12N2O2 It is a derivative of benzenamine (aniline) where the amino group is substituted with a nitro group and a phenylpropenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-nitro-N-(3-phenyl-2-propenylidene)- typically involves the nitration of benzenamine followed by the condensation with cinnamaldehyde. The nitration process introduces the nitro group at the ortho position of the benzenamine. The condensation reaction with cinnamaldehyde forms the imine linkage, resulting in the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Benzenamine, 2-nitro-N-(3-phenyl-2-propenylidene)- can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
- **Oxidation
Properties
CAS No. |
61660-20-6 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)15-11-5-4-10-14(15)16-12-6-9-13-7-2-1-3-8-13/h1-12H |
InChI Key |
OBEBWIVZXDELFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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